
2-Perfluorodecyl ethyl bromide
Overview
Description
2-Perfluorodecyl ethyl bromide is a chemical compound belonging to the class of perfluoroalkyl compounds. It is known for its unique properties, including chemical stability, hydrophobicity, and low surface tension. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorodecyl ethyl bromide typically involves the reaction of perfluorodecyl iodide with ethyl bromide under specific conditions. The reaction is carried out in the presence of a catalyst, such as copper powder, and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
2-Perfluorodecyl ethyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Elimination Reactions: It can also undergo elimination reactions, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and potassium tert-butoxide.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium hydroxide are used under elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are typically the corresponding substituted perfluoroalkyl compounds.
Elimination Reactions: The major products are alkenes, such as perfluorodecyl ethylene.
Scientific Research Applications
2-Perfluorodecyl ethyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce perfluoroalkyl groups into molecules.
Biology: Its hydrophobic properties make it useful in the study of membrane proteins and lipid bilayers.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable emulsions.
Industry: It is used in the production of surfactants, lubricants, and coatings due to its low surface tension and chemical stability.
Mechanism of Action
The mechanism of action of 2-Perfluorodecyl ethyl bromide involves its interaction with various molecular targets:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.
Elimination Reactions: The compound undergoes dehydrohalogenation, resulting in the formation of a double bond and the elimination of hydrogen bromide.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctyl ethyl bromide
- Perfluorodecyl iodide
- Perfluorododecyl ethyl bromide
Uniqueness
2-Perfluorodecyl ethyl bromide is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity and properties compared to other perfluoroalkyl compounds . Its longer chain length provides enhanced hydrophobicity and chemical stability, making it particularly useful in applications requiring these properties .
Biological Activity
2-Perfluorodecyl ethyl bromide (CAS No. 332136-76-2) is a fluorinated organic compound that has gained attention for its unique properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and implications in various fields such as pharmacology and environmental science.
Chemical Structure and Properties
This compound is characterized by a perfluorinated alkyl chain, which contributes to its hydrophobicity and stability. The presence of the bromine atom enhances its reactivity, making it an interesting candidate for biological studies.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The compound is believed to disrupt lipid bilayers due to its amphiphilic nature, leading to alterations in membrane fluidity and permeability.
Target of Action
Research indicates that this compound may target various cellular components, including:
- Cell membranes : Disruption of lipid bilayers.
- Proteins : Potential interactions with membrane proteins affecting signaling pathways.
Biochemical Pathways
The compound's biological effects can be linked to several biochemical pathways:
- Signal Transduction : Alterations in membrane integrity can influence signal transduction pathways, potentially leading to changes in gene expression.
- Cellular Metabolism : Disruption of cellular membranes may affect metabolic processes, including energy production and nutrient uptake.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
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Antimicrobial Activity : A study demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption, which compromised bacterial viability.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL - Cytotoxic Effects : In vitro studies showed that the compound induced cytotoxicity in cancer cell lines. The cytotoxic effects were dose-dependent and associated with increased apoptosis rates.
- Environmental Impact : Research has also focused on the environmental persistence of this compound, highlighting concerns regarding its bioaccumulation and potential ecological toxicity.
Pharmacokinetics
The pharmacokinetics of this compound are not extensively studied; however, its lipophilicity suggests significant tissue distribution. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for assessing its safety and efficacy in potential therapeutic applications.
Properties
IUPAC Name |
12-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrF21/c13-2-1-3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)34/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNGIPYUUZNTQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrF21 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895274 | |
Record name | 12-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332136-76-2 | |
Record name | 12-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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